molecular formula C21H22O7 B13826522 Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside

Cat. No.: B13826522
M. Wt: 386.4 g/mol
InChI Key: KOUFUTRDALSUPO-CBUBUMAWSA-N
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Description

Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzoyl and benzylidene groups attached to a glucopyranoside backbone. This compound is often used as an intermediate in the synthesis of various chemical and pharmaceutical products due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzoyl chloride and benzaldehyde in the presence of a base such as pyridine to achieve the desired protection and substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as crystallization and purification to ensure the high purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed for quality control .

Chemical Reactions Analysis

Types of Reactions

Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets. The benzoyl and benzylidene groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect pathways involved in carbohydrate metabolism and protein binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16-,17-,18-,20?,21+/m1/s1

InChI Key

KOUFUTRDALSUPO-CBUBUMAWSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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